molecular formula C35H38N2O3 B141284 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-46-8

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B141284
M. Wt: 534.7 g/mol
InChI Key: VCEGGCOXLZWFIB-WZJLIZBTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, commonly known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. Ro 25-6981 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.

Mechanism Of Action

Ro 25-6981 selectively blocks the NMDA receptor subtype that contains the NR2B subunit. The NR2B subunit is predominantly expressed in the forebrain regions and plays a crucial role in synaptic plasticity and memory formation. By blocking the NR2B subunit, Ro 25-6981 reduces the excitatory neurotransmission and prevents the excessive activation of the NMDA receptor, which is implicated in various neurological and psychiatric disorders.

Biochemical And Physiological Effects

Ro 25-6981 has been shown to have several biochemical and physiological effects. In preclinical studies, Ro 25-6981 has been shown to improve cognitive function, reduce inflammation, and prevent neuronal cell death. Ro 25-6981 has also been shown to reduce the symptoms of depression and anxiety in animal models.

Advantages And Limitations For Lab Experiments

Ro 25-6981 has several advantages for lab experiments. It is a selective antagonist of the NR2B subunit, which allows for the specific modulation of the NMDA receptor. Ro 25-6981 is also highly potent and has a long half-life, which makes it suitable for in vivo studies. However, Ro 25-6981 has some limitations, including its poor solubility and potential off-target effects.

Future Directions

There are several future directions for the research on Ro 25-6981. One potential direction is the development of more selective and potent NR2B antagonists with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of Ro 25-6981 in other neurological and psychiatric disorders, such as Huntington's disease and post-traumatic stress disorder. Additionally, the role of the NR2B subunit in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate its mechanisms of action.

Synthesis Methods

Ro 25-6981 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the diazepinone ring, followed by the introduction of the hydroxyl and phenylmethyl groups at specific positions. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

Ro 25-6981 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, Ro 25-6981 has shown promising results in reducing the symptoms of schizophrenia, depression, and Alzheimer's disease. Ro 25-6981 has also been studied for its potential use in treating chronic pain, epilepsy, and addiction.

properties

CAS RN

153182-46-8

Product Name

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C35H38N2O3

Molecular Weight

534.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methyl]-1,3-diazepan-2-one

InChI

InChI=1S/C35H38N2O3/c1-25-13-17-29(18-14-25)23-36-31(21-27-9-5-3-6-10-27)33(38)34(39)32(22-28-11-7-4-8-12-28)37(35(36)40)24-30-19-15-26(2)16-20-30/h3-20,31-34,38-39H,21-24H2,1-2H3/t31-,32-,33+,34+/m1/s1

InChI Key

VCEGGCOXLZWFIB-WZJLIZBTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=C(C=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

SMILES

CC1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=C(C=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=C(C=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Other CAS RN

153182-46-8

synonyms

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(4-methylphenyl)methy l]-1,3-diazepan-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.